4-Fluoro-6-methylpyrimidine
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Overview
Description
4-Fluoro-6-methylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylpyrimidine typically involves the fluorination of 6-methylpyrimidine. One common method is the diazotization of 6-methylpyrimidine followed by fluorination using fluoroboric acid . Another approach involves the treatment of 4,6-dimethylpyrimidine with aqueous potassium hydrogen difluoride .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques using fluorinating agents such as Selectfluor® . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed:
Substitution Reactions: Products include substituted pyrimidines with different functional groups.
Oxidation Reactions: Oxidized derivatives of this compound.
Scientific Research Applications
4-Fluoro-6-methylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways . The fluorine atom enhances the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
- 4-Fluoro-2-methylpyrimidine
- 4-Fluoro-2,6-dimethylpyrimidine
- 4-Chloro-6-methylpyrimidine
Comparison: 4-Fluoro-6-methylpyrimidine is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and enhanced biological activity due to the electron-withdrawing effect of the fluorine atom .
Properties
IUPAC Name |
4-fluoro-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHGUKUBSUWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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